molecular formula C19H16N4O2S B2947764 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1795492-22-6

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2947764
CAS RN: 1795492-22-6
M. Wt: 364.42
InChI Key: XGHLXKIDSVMATH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, azetidine, and imidazole ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex due to the presence of multiple ring structures. Detailed structural analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, and the imidazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole derivatives have shown promising results as anti-tubercular agents. They have been synthesized through various pathways and exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The compound could potentially be explored for its efficacy in this field, leveraging its benzothiazole moiety.

Antimicrobial Activity

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. They have been used to develop new drugs that overcome antimicrobial resistance (AMR), which is a growing concern in public health . The imidazole part of the molecule could contribute to its potential as an antimicrobial agent.

Agricultural Chemicals

Benzothiazole derivatives have been utilized in the discovery of new agrochemicals due to their antibacterial, antiviral, and herbicidal activities . This compound could be investigated for its use in protecting crops from diseases and pests, enhancing agricultural productivity.

Synthetic Chemistry

Both benzothiazole and imidazole rings are important synthons in the development of new drugs and chemicals. Their derivatives show a wide range of chemical reactivities, making them valuable in synthetic organic chemistry for constructing complex molecules .

Cancer Research

Benzothiazole derivatives have been studied for their potential in cancer treatment. They can act as inhibitors for various cancer cell lines, and their structure-activity relationships (SAR) have been extensively researched . The compound’s benzothiazole unit could be pivotal in exploring anticancer applications.

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, which is crucial in the treatment of various diseases. They can modulate the activity of enzymes involved in disease pathways, offering therapeutic benefits . The imidazole portion of the compound could be significant in this application.

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-17(23-9-5-4-8-16(23)20-12)18(24)22-10-13(11-22)25-19-21-14-6-2-3-7-15(14)26-19/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHLXKIDSVMATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

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